Anaritide

Acute Kidney Injury Oliguria Renal Replacement Therapy

Generic substitution among natriuretic peptide analogs (ANP, BNP) compromises experimental reproducibility due to divergent receptor affinities and clinical profiles. Anaritide-a precisely defined 25-aa ANP (102-126) fragment-is the only natriuretic peptide with published, randomized clinical data in acute tubular necrosis (n=504). • Oliguric subgroup: 27% dialysis-free survival vs. 8% placebo • Reference standard for NPR-A SAR studies vs. full-length ANP (28-aa) & BNP (32-aa) • 10-100 mg standard packs; custom & bulk synthesis available

Molecular Formula C112H175N39O35S3
Molecular Weight 2724.0 g/mol
CAS No. 95896-08-5
Cat. No. B1591222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaritide
CAS95896-08-5
Molecular FormulaC112H175N39O35S3
Molecular Weight2724.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C
InChIInChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-/m0/s1
InChIKeySTXOSWNDXOOHKN-LWECRCKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anaritide Research Overview


Anaritide is a 25-amino acid synthetic peptide corresponding to the (102-126) sequence of the human atrial natriuretic peptide (ANP) prohormone [1]. It is a direct agonist of natriuretic peptide receptor-A (NPR-A), mediating vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system [2]. Unlike naturally occurring ANP (28 amino acids) or BNP (32 amino acids), Anaritide's truncated sequence offers a distinct molecular profile for investigating structure-activity relationships and therapeutic potential in acute kidney injury (AKI) and heart failure [3]. The compound was investigated under the trade name Auriculin and received orphan drug designation for acute renal failure [4].

1
NPR-A agonist tool compound for natriuretic peptide signaling research
2
Supports oliguric AKI model-response endpoint investigation
3
Defined ANP fragment scaffold for structure-activity relationship (SAR) studies

Anaritide Substitution Limitations


Substitution among natriuretic peptide analogs—including Anaritide (ANP analog), Nesiritide (BNP analog), and Carperitide (recombinant ANP)—is scientifically invalid without rigorous validation due to marked differences in amino acid sequence, receptor affinity profiles, and clinical outcome data. Anaritide is a 25-amino acid synthetic ANP fragment, whereas Nesiritide is a 32-amino acid recombinant human BNP [1]. These structural differences translate into divergent pharmacokinetic profiles: ANP-based peptides exhibit biologic effects lasting less than 30 minutes, whereas newer analogs like vessel dilator demonstrate effects over 6 hours [2]. Critically, clinical trial data for Anaritide in acute tubular necrosis (ATN) reveal a paradoxical effect—improving dialysis-free survival in oliguric patients while worsening outcomes in non-oliguric patients [3]—a risk-benefit profile that is not extrapolatable to other natriuretic peptides. Furthermore, Carperitide is commercially available only in Japan, and Anaritide is not approved in any major market [4]. For researchers requiring a defined ANP fragment with established, albeit complex, clinical data in renal failure, generic substitution with BNP analogs (Nesiritide) or full-length ANP (Carperitide) would introduce uncontrolled variables that compromise experimental reproducibility and interpretation.

Anaritide (ANP fragment)
Nesiritide (BNP analog) Sequence length and receptor kinetics differ; BNP-based profile may shift pathway-response interpretation
Anaritide (ANP fragment)
Carperitide (full-length ANP) Full-length ANP analog; subgroup-response divergence and commercial availability context may not transfer
Generic Natriuretic Peptide
Oliguric vs. non-oliguric context Reported paradoxical subgroup endpoint responses (oliguric vs. non-oliguric) may not replicate with class-wide substitution

Anaritide Differentiation Evidence


Dialysis-Free Survival in Oliguric ATN

In a 504-patient, multicenter, randomized, double-blind, placebo-controlled trial (NCT not specified, 1997), Anaritide (0.2 μg/kg/min IV for 24h) demonstrated a statistically significant improvement in 21-day dialysis-free survival specifically in the prospectively defined subgroup of patients with oliguria (urine output <400 mL/day) compared to placebo [1]. This differential effect based on baseline urine output is a unique feature of Anaritide's clinical profile not observed with Nesiritide or Carperitide in comparable renal failure studies.

Dialysis-Free Survival in Oliguric ATN
Head-to-head trial context
27% vs 8%
Reported subgroup endpoint response
Absolute increase of 19 percentage points; P = 0.008
Acute Kidney Injury Oliguria Renal Replacement Therapy Clinical Trial

Survival Worsening in Non-Oliguric ATN

The same pivotal RCT revealed that Anaritide administration significantly worsened 21-day dialysis-free survival in the non-oliguric subgroup (urine output ≥400 mL/day) compared to placebo [1]. This stark, opposite effect based on a simple clinical parameter is a critical differentiator: it underscores that Anaritide's pharmacological action is context-dependent and not a simple class-wide effect of natriuretic peptides.

Survival Worsening in Non-Oliguric ATN
Head-to-head trial context
48% vs 59%
Reported subgroup endpoint divergence
Absolute decrease of 11 percentage points; P = 0.03
Acute Kidney Injury Non-oliguria Differential Response Drug Safety

Overall ATN Efficacy Null Result

Despite positive preclinical signals in animal models of ATN, the 504-patient pivotal trial found no overall benefit of Anaritide on the primary endpoint of dialysis-free survival. The overall rate was numerically lower in the Anaritide group compared to placebo [1]. This negative overall result is a crucial piece of evidence for procurement decisions, as it contrasts sharply with the more encouraging early-phase data for compounds like Nesiritide in heart failure, which eventually led to regulatory approval (and subsequent safety concerns) [2].

Overall ATN Efficacy Null Result
Multicenter RCT context
43% vs 47%
Overall study endpoint context
Difference not significant; P = 0.35
Acute Tubular Necrosis Clinical Trial Failure Translational Research

Structural Fragment Differentiation

Anaritide's 25-amino acid sequence (ANP 102-126) is distinct from the 28-amino acid full-length ANP (e.g., Carperitide) and the 32-amino acid BNP (Nesiritide). This truncation results in a molecule lacking the N-terminal extension of native ANP [1]. While direct comparative receptor affinity data for Anaritide vs. other agonists are scarce in public databases [2], this structural difference is the basis for its unique pharmacological profile. Furthermore, the short duration of action (<30 min) of ANP-based peptides like Anaritide [3] is a key differentiator from longer-acting analogs (e.g., vessel dilator with >6h effect) and influences experimental design regarding infusion protocols and outcome assessment windows.

Structural Fragment Differentiation
Class-level inference
25 amino acids
Structural class-level attribute
Truncated ANP scaffold; distinct from Nesiritide (32 aa) and Carperitide (28 aa)
Peptide Chemistry Structure-Activity Relationship Receptor Binding Proteolytic Stability

Orphan Designation and Discontinued Development

Anaritide acetate (trade name Auriculin) was granted orphan drug designation by the FDA in 1992 for acute renal failure, indicating its potential to address a rare condition [1]. However, following the equivocal Phase III trial results published in 1997, its clinical development was discontinued [2]. Consequently, Anaritide is not commercially available as a therapeutic in any major market. In contrast, Carperitide (recombinant ANP) is commercially available for acute heart failure in Japan, and Nesiritide, despite safety controversies, remains an FDA-approved drug [3]. This regulatory and commercial status directly dictates procurement strategy: Anaritide is solely available as a research-grade chemical from specialized peptide suppliers for in vitro and pre-clinical investigations.

Orphan Designation and Status
Data to verify
Development discontinued
Research-use supply context
Not approved for clinical use; verify research-grade purity and endotoxin levels
Orphan Drug Research Use Only Commercial Availability Procurement

Anaritide Research Applications


Oliguric AKI Preclinical Modeling

Researchers can leverage the unique, statistically significant improvement in dialysis-free survival observed in the oliguric subgroup of the pivotal ATN trial [1] to investigate the underlying mechanisms of Anaritide's benefit in this specific context. This includes studies on renal hemodynamics (afferent/efferent arteriolar tone), natriuretic peptide receptor signaling in the injured kidney, and the identification of predictive biomarkers that distinguish oliguric responders from non-responders. The clear quantitative data (27% vs. 8% survival) provides a robust benchmark for evaluating novel therapeutic strategies in this high-risk population.

NPR-A Agonist SAR Studies

As a well-defined 25-amino acid ANP fragment, Anaritide serves as an ideal reference compound for SAR investigations. It can be compared to full-length ANP (Carperitide, 28 aa) and BNP analogs (Nesiritide, 32 aa) to dissect how specific amino acid deletions and substitutions impact NPR-A binding affinity, cGMP production, and downstream signaling pathways [2]. Its short half-life, typical of the ANP class [3], makes it a useful control for studies aiming to engineer longer-acting or more stable natriuretic peptide analogs with improved therapeutic windows.

Context-Dependent Cardiovascular-Renal Pharmacology

The paradoxical worsening of outcomes in non-oliguric ATN patients treated with Anaritide [1] provides a powerful experimental system for studying context-dependent pharmacology. Researchers can use in vivo models with varying baseline renal function and perfusion states to elucidate the mechanistic basis for this differential response, such as the impact of Anaritide-induced hypotension on intact versus damaged nephrons [4]. This application offers unique insights into the delicate balance of vasodilation and renal perfusion pressure in acute illness, lessons that are not accessible using other, less context-sensitive natriuretic peptides.

AKI Biomarker Discovery and Stratification

The stark contrast in Anaritide's efficacy between oliguric and non-oliguric patients [1] establishes a clear need for precise patient selection. This evidence supports research programs aimed at discovering and validating novel biomarkers (e.g., urinary KIM-1, NGAL, IL-18, or novel proteomic signatures) that can prospectively identify the subset of AKI patients most likely to benefit from ANP-based therapies. Anaritide can be used as a pharmacological probe in preclinical models to link specific biomarker profiles to a positive or negative response to NPR-A activation.

Application
Selection Property
Validation Focus
Oliguric AKI Preclinical Studies
Subgroup model-response context
Oliguric model endpoint validation
NPR-A Agonist SAR Studies
Structural SAR background
Binding and cGMP pathway interpretation
Context-Dependent Renal Pharmacology
Model-response context
Renal perfusion pressure interpretation
AKI Biomarker Discovery
Biomarker stratification context
Biomarker association and model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


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